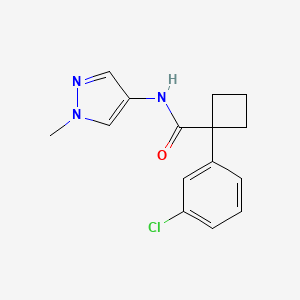
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide, also known as CPPC, is a synthetic compound that belongs to the class of cyclobutane carboxamides. CPPC has gained attention in the scientific community due to its potential use in drug discovery and development. The compound is known to have potent biological activities, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide is not fully understood, but studies have suggested that the compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide may have potential as a therapeutic agent for the treatment of cancer.
Biochemical and physiological effects
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has also been shown to have an inhibitory effect on the growth of cancer cells, suggesting that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide is its potent biological activity, which makes it a promising candidate for further research. However, the compound is relatively new, and more research is needed to fully understand its properties and potential applications. Additionally, 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide may have limitations in terms of its solubility and stability, which could affect its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide. One area of interest is the development of novel drugs based on 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide. Studies have suggested that the compound may have potential as an anti-cancer agent, and further research in this area could lead to the development of new cancer treatments. Another area of interest is the study of 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide's mechanism of action, which could help to identify new targets for drug development. Finally, research on the pharmacokinetics and pharmacodynamics of 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide could help to optimize its use in clinical settings.
Synthesemethoden
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with 1-methylpyrazole, followed by cyclobutanecarboxylic acid. Another method involves the reaction of 3-chlorobenzoyl chloride with 1-methylpyrazole, followed by cyclobutanecarboxylic acid and triethylamine. These methods have been reported in the literature and can be used to produce 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide in high yields.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been shown to have potential applications in drug discovery and development. Studies have demonstrated that the compound has anti-inflammatory, anti-tumor, and anti-cancer properties. 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has also been shown to have an inhibitory effect on the growth of cancer cells, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19-10-13(9-17-19)18-14(20)15(6-3-7-15)11-4-2-5-12(16)8-11/h2,4-5,8-10H,3,6-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCFORMCDHYNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2(CCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




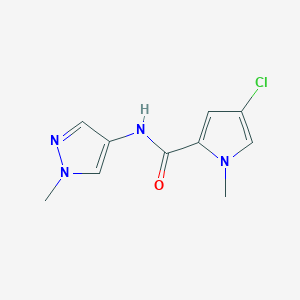




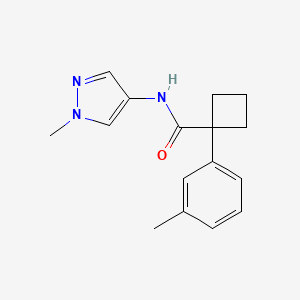
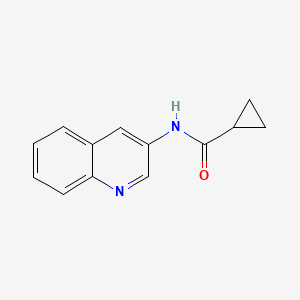
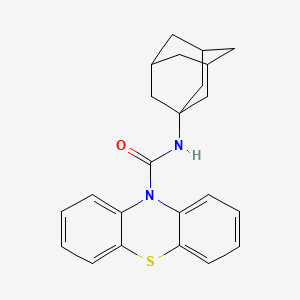
![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)
![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)